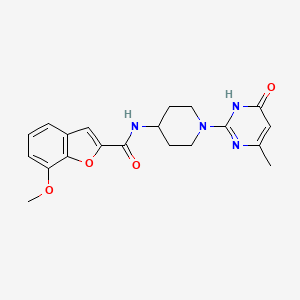

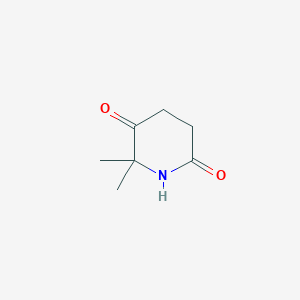

7-Methoxy-N-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.

BenchChem offers high-quality 7-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Benzofuran-Derivate zeigen oft starke Antitumoraktivitäten. Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Zum Beispiel zeigte ein substituiertes Benzofuran (Verbindung 36) eine signifikante Hemmung des Zellwachstums in verschiedenen Krebszelllinien, darunter Leukämie, Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .

- Die kürzlich entdeckte makrocyclische Benzofuran-Verbindung hat eine anti-Hepatitis-C-Virus (HCV)-Aktivität gezeigt. Sie ist vielversprechend als Therapeutikum für eine HCV-Infektion .

- Forscher haben neue Methoden zur Konstruktion von Benzofuranringen entwickelt. Zum Beispiel ermöglicht eine einzigartige freie Radikal-Cyclisierungs-Kaskade die Synthese herausfordernder polycyclischer Benzofuran-Verbindungen .

- Benzofuran-Verbindungen sind in der Natur weit verbreitet und kommen in verschiedenen höheren Pflanzen vor, darunter Asteraceae, Rutaceae, Liliaceae und Cyperaceae .

- Aufgrund ihrer vielfältigen pharmakologischen Aktivitäten gelten Benzofuran-Derivate als potenzielle Medikamentenkandidaten .

Antitumor-Eigenschaften

Antivirale Aktivität

Chemische Synthese und neue Methoden

Natürliche Produktquellen

Medizinische Aussichten und Leitverbindungen

Weitere biologische Aktivitäten

Zusammenfassend lässt sich sagen, dass 7-Methoxy-N-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzofuran-2-carboxamid in mehreren wissenschaftlichen Bereichen vielversprechend ist. Forscher sollten weiterhin seine potenziellen Anwendungen, Mechanismen und Sicherheitsprofile untersuchen, um sein volles therapeutisches Potenzial zu erschließen. 🌟

Wirkmechanismus

Target of Action

The primary targets of this compound are multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors . These receptors play a crucial role in various cellular processes such as cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibition of multiple receptor tyrosine kinases. These pathways include the VEGF signaling pathway, the FGF signaling pathway, and the SCF signaling pathway. The inhibition of these pathways can lead to decreased cell proliferation and increased cell death .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it is well absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently under investigation.

Result of Action

The molecular and cellular effects of the compound’s action include decreased cell proliferation and increased cell death. These effects are due to the compound’s inhibition of multiple receptor tyrosine kinases and the subsequent disruption of downstream signaling pathways .

Eigenschaften

IUPAC Name |

7-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-12-10-17(25)23-20(21-12)24-8-6-14(7-9-24)22-19(26)16-11-13-4-3-5-15(27-2)18(13)28-16/h3-5,10-11,14H,6-9H2,1-2H3,(H,22,26)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEXRMMANNTFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)

![ethyl 3-cyano-2-[3-(phenylsulfanyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2471847.png)

![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)

![3-{1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2471852.png)

![N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide](/img/structure/B2471859.png)